molecular formula C14H13BrN4S B2513931 3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 313403-98-4

3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2513931
CAS No.: 313403-98-4
M. Wt: 349.25
InChI Key: VXWSFPUXSUYDJD-UHFFFAOYSA-N
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Description

3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a thioether linkage to a 4,6-dimethylpyrimidin-2-yl group

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it acts as a modulator of GABA A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders . The interactions of this compound with these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound interacts with GABA A receptors, enhancing their inhibitory effects on neurotransmission . These binding interactions are facilitated by the compound’s unique structure, which allows it to fit snugly within the binding pockets of these biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time, with prolonged exposure leading to increased apoptosis and altered gene expression patterns . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cells . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to accumulate in various tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct it to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . Understanding its subcellular localization is crucial for elucidating the mechanisms underlying its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.

    Thioether Formation: The brominated imidazo[1,2-a]pyridine is reacted with 4,6-dimethylpyrimidin-2-thiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioether linkage can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfide.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in chloroform.

    Thioether Formation: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for the synthesis of heterocyclic compounds.

Biology and Medicine

It could be explored for its antimicrobial, antiviral, or anticancer properties, given the biological activity of related imidazo[1,2-a]pyridine derivatives .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and thioether functionalities, making it less versatile in terms of chemical reactivity.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar bromination but lacks the thioether linkage, which may reduce its potential biological activity.

    4,6-Dimethylpyrimidin-2-thiol: While it shares the pyrimidine moiety, it lacks the imidazo[1,2-a]pyridine core, limiting its applications in heterocyclic synthesis.

Uniqueness

3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to its combination of a brominated imidazo[1,2-a]pyridine core and a thioether-linked pyrimidine group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4S/c1-9-7-10(2)17-14(16-9)20-8-11-13(15)19-6-4-3-5-12(19)18-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSFPUXSUYDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N3C=CC=CC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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